molecular formula C25H25F4N5O B1229540 1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine

1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine

Cat. No. B1229540
M. Wt: 487.5 g/mol
InChI Key: YNHWSBATNPTUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Plastic Scintillators

Plastic scintillators are materials used in radiation detection and measurements. They consist of a polymer matrix, typically polymethyl methacrylate (PMMA), doped with luminescent molecules. Research on plastic scintillators has shown that incorporating specific luminescent dyes into the PMMA matrix can enhance their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Luminescent activators such as n-terphenyl and various oxazole derivatives have been identified as effective for this purpose. This advancement in plastic scintillator technology is crucial for improving radiation detection sensitivity and accuracy in various scientific and industrial applications (Salimgareeva & Kolesov, 2005).

Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of a vast array of substances, including drugs. Selective inhibition of specific CYP isoforms is a strategy to study drug metabolism and predict drug-drug interactions. Research has identified several chemical inhibitors with high selectivity towards different CYP isoforms, which is essential for accurate in vitro assessment of drug metabolism. This knowledge aids in the development of safer pharmaceuticals and in the understanding of metabolic pathways in human health (Khojasteh et al., 2011).

Hepatoprotective and Nephroprotective Activities

The compound chrysin, belonging to the flavonoids, has been studied for its wide range of pharmacological properties, including hepatoprotective and nephroprotective activities. These activities are crucial in mitigating the toxic effects of various substances on the liver and kidneys. Understanding the molecular mechanisms behind chrysin's protective effects can lead to the development of new therapeutic strategies for preventing and treating organ damage caused by toxins (Pingili et al., 2019).

Fuel Oxygenate Purification

The use of fuel oxygenates like Methyl Tert-butyl Ether (MTBE) improves fuel performance and reduces emissions of hazardous components. However, the purification of MTBE from its production process poses challenges. Membrane pervaporation, a process for the selective separation of organic mixtures, has shown promise in addressing these challenges. Research into various polymer membranes and their efficiencies in separating methanol/MTBE mixtures contributes to the development of more efficient and environmentally friendly methods for fuel oxygenate purification (Pulyalina et al., 2020).

Synthetic Phenolic Antioxidants

Synthetic Phenolic Antioxidants (SPAs) are used to prevent oxidative damage in various products. Recent studies have focused on their environmental occurrence, human exposure, and potential toxicity. SPAs have been detected in multiple environmental matrices and in humans, raising concerns about their long-term health effects. Research into SPAs and their transformation products is crucial for understanding their environmental impact and for the development of safer antioxidant alternatives (Liu & Mabury, 2020).

properties

Molecular Formula

C25H25F4N5O

Molecular Weight

487.5 g/mol

IUPAC Name

1-(1-tert-butyltetrazol-5-yl)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C25H25F4N5O/c1-24(2,3)34-23(30-31-32-34)22(18-8-10-19(11-9-18)25(27,28)29)33(16-21-5-4-14-35-21)15-17-6-12-20(26)13-7-17/h4-14,22H,15-16H2,1-3H3

InChI Key

YNHWSBATNPTUPW-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=NN=N1)C(C2=CC=C(C=C2)C(F)(F)F)N(CC3=CC=C(C=C3)F)CC4=CC=CO4

Canonical SMILES

CC(C)(C)N1C(=NN=N1)C(C2=CC=C(C=C2)C(F)(F)F)N(CC3=CC=C(C=C3)F)CC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine
Reactant of Route 2
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1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine
Reactant of Route 3
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1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine

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